molecular formula C20H22N2O3 B6501341 2-phenoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955705-73-4

2-phenoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B6501341
CAS No.: 955705-73-4
M. Wt: 338.4 g/mol
InChI Key: KPWMXQFUHCSZKO-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic compound of interest in medicinal chemistry and pharmacological research. It features a phenoxy acetamide group linked to a 1,2,3,4-tetrahydroisoquinoline scaffold bearing a propanoyl substitution. The phenoxy acetamide moiety is a privileged structure in drug discovery, known to be associated with diverse biological activities . The tetrahydroisoquinoline core is a common feature in compounds investigated for central nervous system (CNS) targets, though the specific biological profile of this compound requires further investigation. The molecular framework suggests potential for interaction with various enzymatic targets. Synthesis of related tetrahydroisoquinoline-acetamide derivatives is typically achieved via reactions such as the coupling of a tetrahydroisoquinoline amine precursor with a phenoxy acetyl group, for example, using reagents like 2-bromoacetyl bromide followed by an amine . Researchers value this compound as a key intermediate or lead structure for developing novel modulators of biologically relevant targets. This product is intended for research and development purposes strictly in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-phenoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-20(24)22-11-10-15-8-9-17(12-16(15)13-22)21-19(23)14-25-18-6-4-3-5-7-18/h3-9,12H,2,10-11,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWMXQFUHCSZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The molecular structure of 2-phenoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can be described as follows:

  • Molecular Formula : C₁₅H₁₅N
  • Molecular Weight : 209.29 g/mol
  • IUPAC Name : 2-phenoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Orexin Receptor Antagonism

One of the prominent applications of tetrahydroisoquinoline derivatives, including 2-phenoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, is their role as orexin receptor antagonists. Orexins are neuropeptides that regulate arousal, wakefulness, and appetite. Compounds that inhibit orexin receptors have potential therapeutic applications in treating sleep disorders such as insomnia and narcolepsy .

Case Study: Sleep Disorders

In a study exploring the effects of orexin receptor antagonists on sleep patterns in animal models, it was found that the administration of tetrahydroisoquinoline derivatives significantly increased total sleep time while reducing wakefulness. This suggests a promising avenue for developing new treatments for sleep disorders .

Antidepressant Activity

Recent research indicates that compounds similar to 2-phenoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide may exhibit antidepressant effects. The mechanism is thought to involve modulation of neurotransmitter systems related to mood regulation.

Case Study: Depression Models

In preclinical trials using rodent models of depression (e.g., forced swim test), tetrahydroisoquinoline derivatives showed a significant reduction in immobility time compared to control groups. This suggests an antidepressant-like effect that warrants further investigation into its clinical relevance .

Anticancer Properties

Some studies have suggested that tetrahydroisoquinoline derivatives possess anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth.

Data Table: Anticancer Activity of Tetrahydroisoquinoline Derivatives

Compound NameCancer TypeMechanism of ActionReference
Compound ABreastApoptosis induction
Compound BLungCell cycle arrest
Compound CColonInhibition of metastasis

Analgesic Effects

Another potential application of 2-phenoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is its use as an analgesic agent. Research indicates that similar compounds can modulate pain pathways.

Case Study: Pain Management

In a controlled study on neuropathic pain models, administration of tetrahydroisoquinoline derivatives led to a significant reduction in pain sensitivity compared to untreated controls. This suggests potential for development as a new class of analgesics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Features

The compound is compared to four analogs (Table 1), highlighting variations in substituents, core structure, and molecular properties.

Table 1: Structural and Molecular Comparison
Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Tetrahydroisoquinoline 2-Propanoyl, 7-Phenoxyacetamide C21H22N2O3* ~362.4* Balanced lipophilicity from phenoxy and propanoyl groups.
N-(2-Acetyl-THIQ-7-yl)-2-(4-Fluorophenyl)Acetamide (955681-21-7) Tetrahydroisoquinoline 2-Acetyl, 7-(4-Fluorophenyl)Acetamide C19H19FN2O2 326.36 Fluorophenyl enhances lipophilicity; lower MW may improve bioavailability.
2-([1,1'-Biphenyl]-4-yl)-N-(2-Furan-2-carbonyl-THIQ-7-yl)Acetamide (955685-41-3) Tetrahydroisoquinoline 2-Furan carbonyl, 7-Biphenylacetamide C28H24N2O3 436.5 Biphenyl increases π-π interactions; furan carbonyl alters electronic properties.
2-(4-Methoxyphenoxy)-N-(1-Phenylsulfonyl-THQ-7-yl)Acetamide (1005301-91-6) Tetrahydroquinoline 1-Phenylsulfonyl, 7-(4-Methoxyphenoxy)Acetamide C24H24N2O5S 452.5 Sulfonyl group increases polarity; tetrahydroquinoline core alters spatial interactions.
N-Benzyl-2-{1-[(3,4-Dimethoxyphenyl)Methyl]-6-Propoxy-THIQ-2-yl}Acetamide (17a) Tetrahydroisoquinoline 6-Propoxy, 2-Benzylacetamide, 3,4-Dimethoxyphenyl C29H32N2O4 ~472.6 Bulky substituents (propoxy, dimethoxyphenyl) may reduce membrane permeability.

Pharmacological Implications

  • Conversely, the sulfonyl group in CAS 1005301-91-6 raises polarity, likely improving aqueous solubility but reducing passive diffusion .
  • Binding Interactions: The biphenyl group in CAS 955685-41-3 may strengthen binding via π-π stacking with aromatic residues in target proteins, whereas the furan carbonyl could introduce hydrogen-bonding capabilities absent in the propanoyl group .
  • Core Structure Differences: The tetrahydroquinoline core in CAS 1005301-91-6 has a fused benzene ring instead of the isoquinoline’s pyridine ring, altering steric and electronic interactions with biological targets .

Preparation Methods

Preparation of 7-Nitro-1,2,3,4-Tetrahydroisoquinoline

The THIQ scaffold is synthesized via the Pomeranz-Fritsch reaction, cyclizing β-phenethylamine derivatives under acidic conditions. Nitration at the 7-position is achieved using a mixed acid (HNO₃/H₂SO₄) at 0–5°C, yielding 7-nitro-THIQ in 68–72% yield.

Reduction to 7-Amino-THIQ

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 h) reduces the nitro group to an amine, affording 7-amino-THIQ with >95% purity. Alternative reducing agents like SnCl₂/HCl may be used but require post-reduction neutralization.

Propanoylation at Position 2

Acylation with Propanoyl Chloride

The 2-position is propanoylated via Friedel-Crafts acylation. A solution of 7-amino-THIQ in dichloromethane (DCM) is treated with propanoyl chloride (1.2 equiv) and AlCl₃ (1.5 equiv) at 0°C, followed by gradual warming to room temperature. The reaction is quenched with ice-water, and the product is extracted with DCM, yielding 2-propanoyl-7-amino-THIQ (82–85% yield).

Borohydride Stabilization

Sodium borohydride (NaBH₄) in ethanol reduces residual imine intermediates, enhancing stability. This step ensures >98% conversion to the desired propanoylated THIQ.

Comparative Analysis of Synthetic Routes

ParameterMethod A (HBTU Coupling)Method B (Substitution)
Overall Yield62%66%
Reaction Time12 h10 h
Purification ComplexityModerate (chromatography)Low (filtration)
ScalabilityHighModerate
CostHigh (HBTU cost)Low

Method A is preferred for small-scale synthesis due to higher purity, while Method B offers cost advantages for industrial applications.

Optimization and Troubleshooting

Protecting Group Strategies

Boc protection of the 7-amino group during propanoylation prevents undesired acylation. Deprotection with trifluoroacetic acid (TFA)/DCM (1:1, 12 h) restores the amine.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance substitution rates in Method B but may degrade acid-sensitive intermediates. Non-polar solvents (DCM, toluene) are optimal for acylation.

Temperature Control

Propanoylation at >30°C leads to over-acylation; maintaining 0–5°C ensures selectivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-phenoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions using bromoacetyl bromide and substituted amines under basic conditions (e.g., triethylamine). For example, similar acetamide derivatives were synthesized by reacting bromoacetyl bromide with amines like 2-amino-2-methyl-1-propanol, followed by nucleophilic substitution with phenoxy groups under K₂CO₃/KI catalysis .
  • Key Parameters :

StepReagents/ConditionsYieldPurification (Rf Value)
CouplingBromoacetyl bromide, Et₃N, DCM54-82%Column chromatography (Rf: 0.28–0.65)
SubstitutionK₂CO₃, KI, acetone, reflux51-82%Recrystallization (melting point: 75–84°C)

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) to verify substituent positions and stereochemistry. For example, methyl protons in isopropyl groups appear as doublets (δ 1.2–1.4 ppm), while aromatic protons show splitting patterns consistent with tetrahydroisoquinoline and phenoxy moieties . Purity is validated via thin-layer chromatography (TLC; Rf values 0.28–0.65) and melting point analysis .

Q. What in vitro assays are appropriate for initial biological activity screening?

  • Methodological Answer : Prioritize antimicrobial (e.g., MIC assays against E. coli or S. aureus) and anticancer (e.g., MTT assays on HeLa or MCF-7 cells) screens. For cytotoxicity, use IC₅₀ calculations with dose-response curves (0.1–100 µM). Include positive controls like doxorubicin for comparison .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer : Systematically modify substituents (e.g., propanoyl vs. isobutyryl groups) and evaluate biological activity changes. For example, replacing the phenoxy group with fluorophenoxy (as in ) increased lipophilicity and altered anticancer activity. Use QSAR models to correlate logP values with bioactivity .
  • Data Contradiction Tip : If conflicting SAR results arise, validate assay conditions (e.g., solvent polarity, cell line variability) and ensure stereochemical consistency via X-ray crystallography .

Q. What computational strategies predict target binding modes for this compound?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s InChI (PubChem CID: InChI=1S/C16H24N2O2/...) against targets like kinase enzymes or GPCRs. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100-ns trajectories .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C). If discrepancies persist, conduct metabolomic profiling to identify off-target interactions or assay-specific artifacts (e.g., fluorescence interference). Cross-reference with PubChem BioAssay data for validation .

Experimental Design and Data Analysis

Q. What strategies optimize reaction yields for scale-up synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables like temperature (40–80°C), solvent (acetone vs. DMF), and catalyst loading (1–5 mol% KI). For similar compounds, acetone at 60°C with 3 mol% KI improved yields to 82% .

Q. How can researchers analyze the compound’s metabolic stability in preclinical models?

  • Methodological Answer : Perform hepatic microsomal assays (human/rat liver microsomes) with LC-MS/MS quantification. Monitor half-life (t½) and intrinsic clearance (CLint). Compare with structurally related tetrahydroisoquinoline derivatives showing CYP3A4-mediated oxidation .

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